1-(2-Methylpropyl)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The structure of 1-Isobutyl-3,4-dihydroisoquinoline includes an isoquinoline core with an isobutyl group attached, making it a unique and interesting compound for various scientific studies.
Preparation Methods
The synthesis of 1-Isobutyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to prepare 3,4-dihydroisoquinolines. This reaction typically involves the cyclization of β-phenylethylamines with acid chlorides in the presence of a Lewis acid catalyst . Another method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
1-Isobutyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
1-Isobutyl-3,4-dihydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isobutyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors or receptor agonists/antagonists, modulating biological processes at the molecular level . The specific pathways and targets depend on the structure of the derivative and its functional groups.
Comparison with Similar Compounds
1-Isobutyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1-Substituted-3,4-dihydroisoquinolines: These compounds share a similar core structure but differ in the substituent groups attached to the isoquinoline ring.
Tetrahydroisoquinolines: These are fully saturated analogs of 3,4-dihydroisoquinolines and exhibit different chemical reactivity and biological activities.
The uniqueness of 1-Isobutyl-3,4-dihydroisoquinoline lies in its specific isobutyl substitution, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
100608-37-5 |
---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C13H17N/c1-10(2)9-13-12-6-4-3-5-11(12)7-8-14-13/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
IOYFDKOAVAATGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NCCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.